molecular formula C18H16N6O4S4Zn B12804626 Zinc sulfathiazole CAS No. 5434-78-6

Zinc sulfathiazole

Cat. No.: B12804626
CAS No.: 5434-78-6
M. Wt: 574.0 g/mol
InChI Key: BYDMFZFWWZCIFA-UHFFFAOYSA-N
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Description

Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting sulfathiazole with zinc salts in an aqueous solution. The reaction typically involves the formation of a complex where zinc coordinates with the sulfathiazole molecules. The composition of the resulting compound is generally Zn(ST)2, where ST represents sulfathiazole .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving sulfathiazole in a suitable solvent, such as ethanol or water, and then adding a zinc salt, such as zinc sulfate or zinc chloride. The mixture is stirred and heated to facilitate the reaction, and the resulting product is filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:

    Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.

    Complexation Reactions: Zinc can form coordination complexes with other ligands.

Common Reagents and Conditions:

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Substitution: Common reagents include halogens and nucleophiles that can attack the thiazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .

Scientific Research Applications

Zinc sulfathiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc sulfathiazole involves the inhibition of bacterial enzyme activity. Sulfathiazole, a component of this compound, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound effectively starves the bacteria of folate, leading to their death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of zinc and sulfathiazole, which enhances its antibacterial properties and makes it particularly effective in topical applications for burn therapy. Its ability to form stable complexes with zinc also distinguishes it from other sulfonamide antibiotics .

Properties

CAS No.

5434-78-6

Molecular Formula

C18H16N6O4S4Zn

Molecular Weight

574.0 g/mol

IUPAC Name

zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide

InChI

InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2

InChI Key

BYDMFZFWWZCIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2]

Origin of Product

United States

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